Cas no 203798-30-5 ((2S)-3-Methyl-2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic Acid)

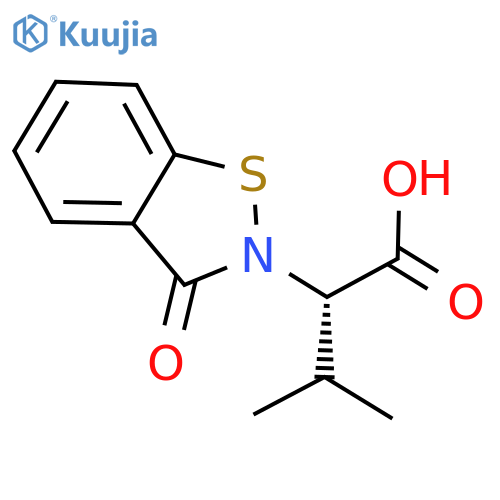

203798-30-5 structure

商品名:(2S)-3-Methyl-2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic Acid

CAS番号:203798-30-5

MF:C12H13NO3S

メガワット:251.301522016525

MDL:MFCD11868497

CID:4634302

PubChem ID:39732832

(2S)-3-Methyl-2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic Acid 化学的及び物理的性質

名前と識別子

-

- (2S)-3-Methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanoic acid

- (S)-3-methyl-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)butanoic acid

- 1,2-Benzisothiazole-2(3H)-acetic acid, α-(1-methylethyl)-3-oxo-, (αS)-

- (2S)-3-Methyl-2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic Acid

-

- MDL: MFCD11868497

- インチ: 1S/C12H13NO3S/c1-7(2)10(12(15)16)13-11(14)8-5-3-4-6-9(8)17-13/h3-7,10H,1-2H3,(H,15,16)/t10-/m0/s1

- InChIKey: WWXBUKVYEVDASM-JTQLQIEISA-N

- ほほえんだ: N1([C@@H](C(C)C)C(O)=O)SC2=CC=CC=C2C1=O

(2S)-3-Methyl-2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-191917-0.05g |

(2S)-3-methyl-2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic acid |

203798-30-5 | 95% | 0.05g |

$497.0 | 2023-09-17 | |

| Enamine | EN300-191917-0.1g |

(2S)-3-methyl-2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic acid |

203798-30-5 | 95% | 0.1g |

$649.0 | 2023-09-17 | |

| Oakwood | 370586-500mg |

(2S)-3-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanoic acid |

203798-30-5 | 500mg |

$319.00 | 2023-09-17 | ||

| Oakwood | 370586-100mg |

(2S)-3-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanoic acid |

203798-30-5 | 100mg |

$138.00 | 2023-09-17 | ||

| Enamine | EN300-191917-5.0g |

(2S)-3-methyl-2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic acid |

203798-30-5 | 95% | 5.0g |

$5429.0 | 2023-02-16 | |

| OTAVAchemicals | 3461628-500MG |

(2S)-3-methyl-2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic acid |

203798-30-5 | 95% | 500MG |

$150 | 2023-07-09 | |

| Key Organics Ltd | NS-03743-0.25g |

(2S)-3-methyl-2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic acid |

203798-30-5 | >95% | 0.25g |

£323.00 | 2025-02-08 | |

| A2B Chem LLC | AI97429-100mg |

(S)-3-Methyl-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)butanoic acid |

203798-30-5 | 100mg |

$138.00 | 2024-04-20 | ||

| 1PlusChem | 1P00J92T-500mg |

(2S)-3-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanoic acid |

203798-30-5 | 500mg |

$361.00 | 2023-12-19 | ||

| Chemenu | CM514268-1g |

(S)-3-Methyl-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)butanoic acid |

203798-30-5 | 97% | 1g |

$*** | 2023-03-31 |

(2S)-3-Methyl-2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic Acid 関連文献

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

203798-30-5 ((2S)-3-Methyl-2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic Acid) 関連製品

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬